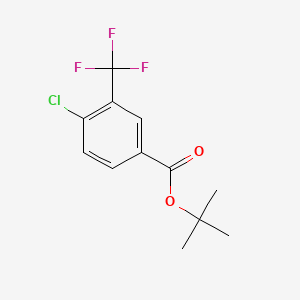

tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

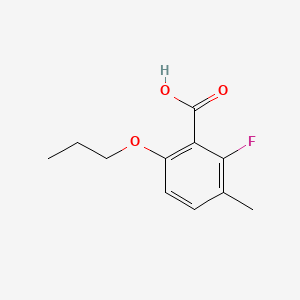

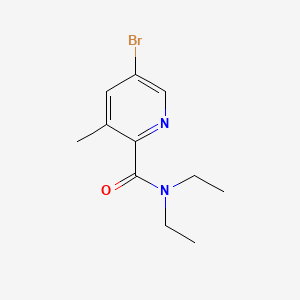

“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” is a chemical compound that has gained attention in recent years due to its unique physical and chemical properties. It is part of a class of compounds that contain a trifluoromethyl (TFM, -CF3) group, which are found in many FDA-approved drugs .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used. The conversion entails an SN1 reaction . Another synthesis method involves the reaction of aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .Molecular Structure Analysis

The molecular formula of “this compound” is C12H13ClF3NO2 . The compound contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis

The compound undergoes a range of reactions. For instance, it can be chlorinated successfully using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The reaction features simple conditions and a wide substrate scope .科学研究应用

Synthesis of Salicylanilide Esters

“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” can be used in the synthesis of salicylanilide esters, which are important intermediates in the production of various pharmaceuticals. The process typically involves a coupling reaction using N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide .

Ultra Trace Analysis

This compound may serve as an internal standard in the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, which is crucial for environmental monitoring and pharmaceutical quality control .

Drug Potency Enhancement

The trifluoromethyl group in this compound could be utilized to enhance drug potency. Molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved potency toward enzyme inhibition due to key hydrogen bonding interactions .

Synthesis of Sorafenib

It could be involved in the synthesis of Sorafenib, a medication used for the treatment of primary kidney cancer. The synthesis process includes reacting an aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .

Analytical and Spectroscopic Applications

The compound’s detailed analytical data, including NMR, HPLC, LC-MS, and UPLC, suggest its use in various spectroscopic methods for research and quality control in pharmaceuticals .

Chlorination Reactions

This ester could be used in chlorination reactions to access aromatic acid chlorides and aliphatic acid chlorides, which are valuable intermediates in organic synthesis .

安全和危害

The safety data sheet for a similar compound, “tert-Butyl acrylate, stabilized”, suggests that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

未来方向

The future directions for “tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” and similar compounds are promising. Trifluoromethyl group-containing compounds are found in many FDA-approved drugs and exhibit numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .

属性

IUPAC Name |

tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCPAODXBPNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。